4-AMINO-5-PHENYL-10H-ACRIDIN-9-ONE
Overview
Description
4-AMINO-5-PHENYL-10H-ACRIDIN-9-ONE is a heterocyclic compound that belongs to the acridine family. Acridines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-Amino-5-phenylacridin-9(10H)-one is the thermally activated delayed fluorescence (TADF) compounds . These compounds are designed to possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) simultaneously .
Mode of Action
4-Amino-5-phenylacridin-9(10H)-one, when used as an acceptor in TADF compounds, interacts with its targets by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity . This suppresses conformation relaxation and generates a high KR . The phosphorescence of the compound with unexpected higher energy than its fluorescence originates from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3 LE) . Due to the multichannel RISC process from the TSCT and 3 LE states to the 1 CT state, a high KRISC is realized .
Biochemical Pathways
The affected biochemical pathway involves the reverse intersystem crossing (RISC) process . This process facilitates light emission in organic light-emitting diodes (OLEDs) and thereby achieves an internal quantum efficiency (IQE) of up to 100% . The energy splittings between the S1 (1 CT) and T1 (3 LE) states and the T1 and T2 (3 CT) states are gradually reduced, which facilitates the multichannel RISC .
Pharmacokinetics
The compound shows a short tadf lifetime of 16 μs and a high fluorescence quantum yield of 949%
Result of Action
The molecular and cellular effects of 4-Amino-5-phenylacridin-9(10H)-one’s action result in a high fluorescence quantum yield . The yellow organic light-emitting diode with the compound as the doped emitter exhibits excellent performance with a low turn-on voltage of 2.2 V, an external quantum efficiency of 30.6%, and a power efficiency of 109.9 lm W−1 .
Action Environment
The compound’s performance in oleds suggests that it may be stable and effective in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-5-PHENYL-10H-ACRIDIN-9-ONE typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-5-PHENYL-10H-ACRIDIN-9-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Aminoacridine: Known for its antimicrobial properties.
5-Phenylacridine: A structurally related compound with different functional groups.
Uniqueness
4-AMINO-5-PHENYL-10H-ACRIDIN-9-ONE stands out due to its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other acridine derivatives.
Properties
IUPAC Name |
4-amino-5-phenyl-10H-acridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c20-16-11-5-10-15-18(16)21-17-13(12-6-2-1-3-7-12)8-4-9-14(17)19(15)22/h1-11H,20H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGONNJZYFDPHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587519 | |
Record name | 4-Amino-5-phenylacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-60-7 | |
Record name | 4-Amino-5-phenylacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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